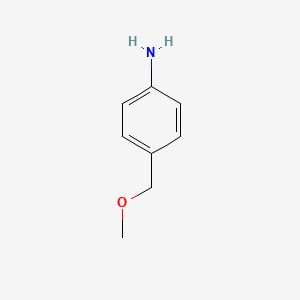

4-(Methoxymethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(methoxymethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSADVDNUKPSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570102 | |

| Record name | 4-(Methoxymethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80936-82-9 | |

| Record name | 4-(Methoxymethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80936-82-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Methoxymethyl)aniline synthesis from p-nitroanisole

An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)aniline from p-Nitroanisole

Executive Summary

This compound is a valuable substituted aniline derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. This technical guide provides a comprehensive, three-step synthetic route starting from the readily available precursor, p-nitroanisole. The described pathway is robust, scalable, and relies on well-established chemical transformations, making it suitable for implementation in research and development laboratories. The synthesis involves an initial reduction of the nitro group, followed by N-formylation of the resulting aniline, and a final reduction of the formamide to yield the target product. This document offers a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations, designed for an audience of researchers, chemists, and drug development professionals.

Introduction

The strategic incorporation of the this compound moiety is a recurring theme in medicinal chemistry, where it can influence molecular conformation, solubility, and receptor-binding interactions. Its synthesis from simple, cost-effective starting materials is therefore of significant interest. The selection of p-nitroanisole as the starting material is predicated on its commercial availability and the straightforward, high-yielding transformations it can undergo.

This guide details a logical and efficient three-step synthesis:

-

Reduction of p-Nitroanisole: The aromatic nitro group is selectively reduced to a primary amine, yielding p-anisidine (4-methoxyaniline). Catalytic hydrogenation is the method of choice for this step due to its high efficiency and clean reaction profile.[1][2]

-

N-Formylation of p-Anisidine: The resulting p-anisidine is converted to its corresponding formamide, N-(4-methoxyphenyl)formamide. This transformation serves to introduce the required carbon atom and set the stage for the final reduction.

-

Reduction of N-(4-methoxyphenyl)formamide: The formamide is reduced to the target secondary amine, this compound, using a powerful hydride-donating agent like lithium aluminum hydride (LiAlH₄).[3][4]

This guide emphasizes the causality behind experimental choices, providing not just a protocol, but a framework for understanding and optimizing the synthesis.

Overall Synthetic Pathway

The complete transformation from p-nitroanisole to this compound is outlined below.

Caption: Three-step synthesis of this compound.

Part 1: Synthesis of p-Anisidine from p-Nitroanisole (Aromatic Nitro Reduction)

Mechanistic Rationale & Field Insights

The reduction of an aromatic nitro group is one of the most fundamental transformations in organic synthesis for the preparation of anilines.[5][6] While various methods exist, including the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl), catalytic hydrogenation is often preferred for its operational simplicity, high yields, and cleaner waste streams.[2][7] Palladium on carbon (Pd/C) is a highly effective and versatile catalyst for this purpose.[2][8] The reaction proceeds via the transfer of hydrogen from the catalyst surface to the nitro group, passing through nitroso and hydroxylamine intermediates before yielding the final amine.

Detailed Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: To a 500 mL hydrogenation flask or a Parr shaker vessel, add p-nitroanisole (15.3 g, 0.1 mol) and 200 mL of ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% palladium on carbon (0.5 g, ~3 mol%) under a gentle stream of nitrogen or argon. Expertise Note: The catalyst is pyrophoric and must be handled with care, especially when dry. Wetting the catalyst with a small amount of the reaction solvent before addition can mitigate this risk.

-

Hydrogenation: Seal the vessel and purge it three times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi or 3-4 atm) and begin vigorous stirring or shaking.

-

Reaction Monitoring: The reaction is exothermic and may require initial cooling. Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Catalyst Filtration: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Trustworthiness Note: This filtration must be done carefully. The Celite pad should be kept wet with the solvent during filtration to prevent the catalyst from becoming exposed to air and potentially igniting.

-

Isolation: Concentrate the filtrate under reduced pressure to yield a solid residue. The crude p-anisidine is often of high purity. If necessary, it can be recrystallized from ethanol/water.

-

Characterization: The product should be a white to pale brown solid.[5] Expected yield: >95%. Melting point: 56-59 °C.[5]

Part 2: Synthesis of N-(4-Methoxyphenyl)formamide (N-Formylation)

Mechanistic Rationale & Field Insights

The formylation of an amine is a nucleophilic acyl substitution reaction. In this protocol, formic acid serves as both the formylating agent and the solvent. The reaction is typically driven to completion by heating, which facilitates the dehydration process to form the stable amide bond. This direct approach is efficient and avoids the need for more reactive, and often more hazardous, formylating agents like formyl chloride.

Detailed Experimental Protocol: Direct Formylation

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine p-anisidine (12.3 g, 0.1 mol) and 98-100% formic acid (30 mL).

-

Heating: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.

-

Reaction Monitoring: Monitor the reaction by TLC until all the starting amine has been consumed (typically 2-3 hours).

-

Workup and Isolation: Allow the reaction mixture to cool to room temperature. Slowly pour the solution into 200 mL of ice-cold water with stirring. The product will precipitate as a solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual formic acid.

-

Drying: Dry the product in a vacuum oven at 50 °C.

-

Characterization: The product, N-(4-methoxyphenyl)formamide, is a solid. Expected yield: 90-95%. Melting point: 78-82 °C.

Part 3: Synthesis of this compound (Amide Reduction)

Mechanistic Rationale & Field Insights

The reduction of an amide to an amine is a challenging transformation due to the resonance stabilization of the amide bond. It requires a potent reducing agent, with lithium aluminum hydride (LiAlH₄) being the gold standard.[9][10] The mechanism involves two key steps: (1) The hydride attacks the carbonyl carbon, forming a tetrahedral intermediate. (2) The oxygen coordinates to the aluminum, forming a good leaving group, which is eliminated to generate a transient iminium ion. A second hydride equivalent then rapidly reduces the iminium ion to the final amine product.[3][4]

Critical Safety Note: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Experimental Workflow: LiAlH₄ Reduction

Caption: Workflow for the LiAlH₄ reduction of the formamide.

Detailed Experimental Protocol: LiAlH₄ Reduction

-

Inert Setup: Assemble a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagent Preparation: Suspend LiAlH₄ (7.6 g, 0.2 mol, 2.0 equiv.) in 200 mL of anhydrous tetrahydrofuran (THF) in the reaction flask and cool to 0 °C in an ice bath.

-

Amide Addition: Dissolve N-(4-methoxyphenyl)formamide (15.1 g, 0.1 mol) in 150 mL of anhydrous THF and add it to the dropping funnel. Add the amide solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Quench (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add the following reagents dropwise in sequence:

-

7.6 mL of water

-

7.6 mL of 15% (w/v) aqueous sodium hydroxide

-

22.8 mL of water

-

Trustworthiness Note: This sequential addition is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts into a granular, easily filterable form. Vigorous gas evolution (H₂) will occur.

-

-

Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Data Summary

| Step | Starting Material | Key Reagents | Conditions | Typical Yield | Product |

| 1 | p-Nitroanisole | H₂, 10% Pd/C, EtOH | 50 psi H₂, RT, 2-4h | >95% | p-Anisidine |

| 2 | p-Anisidine | HCOOH (98%) | Reflux, 2-3h | 90-95% | N-(4-Methoxyphenyl)formamide |

| 3 | N-(4-Methoxyphenyl)formamide | LiAlH₄, THF | Reflux, 4-6h | 75-85% | This compound |

Conclusion

This guide presents a reliable and well-documented three-step synthesis for this compound from p-nitroanisole. By leveraging fundamental organic reactions—catalytic hydrogenation, N-formylation, and amide reduction—the target molecule can be obtained in good overall yield. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently execute this synthesis and adapt it as needed for their specific applications in drug discovery and materials science.

References

-

Wikipedia contributors. (2023). Amide reduction. Wikipedia, The Free Encyclopedia.

-

Organic Chemistry Portal. Amine synthesis by amide reduction.

-

Ashenhurst, J. Reduction of Amides to Amines. Master Organic Chemistry.

-

Chemistry Steps. Reduction of Amides to Amines and Aldehydes.

-

CN102924408A - Method for preparing p-anisidine through catalytic hydrogenation of p-nitroanisole. Google Patents.

-

Química Orgánica. Synthesis of amines by reduction of amides.

-

Wikipedia contributors. (2023). p-Anisidine. Wikipedia, The Free Encyclopedia.

-

CN103073436A - Method of preparing o-anisidine and p-anisidine through hydrogenation reduction of mixture of o-nitroanisole and p-nitroanisole. Google Patents.

-

Synthesis of p-Anisidine by Hydrogenation with Raney-RuNiC as Catalyst. (2010). ChemicalBook.

-

4-methoxy-2,6-dimethyl-aniline synthesis. ChemicalBook.

-

Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia, The Free Encyclopedia.

-

4-Methoxy-2-methylaniline. Benchchem.

-

Interfacial reduction of p-nitroanisole catalyzed by Pd/[D60/(E46)4]. ResearchGate.

-

CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents.

-

Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Study.com.

-

Synthesis and characterization of new materials derived from 4-methoxy-aniline. SBPMat.

-

Nitro Reduction - Common Conditions. Org-Synthesis.org.

-

US1998794A - Process for producing p-nitro-omrcron-anisidine. Google Patents.

-

Kinetics of Phase Transfer Catalyzed Reduction of 2-Nitroanisole by H2S-Rich DEA. NIT Rourkela.

-

4-Nitroanisole synthesis. ChemicalBook.

-

Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate.

-

p-Anisidine. PubChem.

-

Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate.

-

Supporting Information. MPG.PuRe.

-

The conversion of 4‐nitroanisole on Pd/C catalyst free or with... ResearchGate.

-

Technical Support Center: Synthesis of (4-Methoxyphenyl)dimethylamine. Benchchem.

-

Enantioselective three-component reaction for the preparation of... Organic Syntheses.

-

p-Anisidine, 2-nitro-. Organic Syntheses.

-

N-(4-METHOXYPHENYL)FORMAMIDE. Infochem.

-

CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. Google Patents.

-

para-anisidine 4-methoxybenzenamine. The Good Scents Company.

-

p-Anisidine – Knowledge and References. Taylor & Francis.

-

Process for the preparation of N-(sulfonylmethyl) formamide compounds. Google Patents.

-

4-Methoxy-2-nitroaniline. Santa Cruz Biotechnology.

-

Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. National Institutes of Health.

-

N-(4-Methoxyphenyl)formamide 97. Sigma-Aldrich.

-

4-Methoxy-N-(methoxymethyl)aniline. PubChem.

-

Molecular Structures of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Molecular-Structures-of-4-(((4-Methoxyphenyl)amino)m-Mphahlele-Malindisa/7187a747065f32a77a94f69f2062534f3780362f]([Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 5. p-Anisidine - Wikipedia [en.wikipedia.org]

- 6. homework.study.com [homework.study.com]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Amide reduction - Wikipedia [en.wikipedia.org]

- 10. Synthesis of amines by reduction of amides [quimicaorganica.org]

A Guide to the Spectroscopic Characterization of 4-(Methoxymethyl)aniline

This technical guide provides a detailed exploration of the spectroscopic techniques used to characterize the chemical structure of 4-(methoxymethyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data for this specific molecule is not widely published, this guide presents a robust, predictive analysis based on established spectroscopic principles and data from structurally related compounds. This approach provides a framework for interpreting experimentally acquired spectra and serves as a valuable reference for the characterization of similar small molecules.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic amine with the chemical formula C₈H₁₁NO.[1] Its structure features a benzene ring substituted with an amino group (-NH₂) and a methoxymethyl group (-CH₂OCH₃) at the para position. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

The following sections will detail the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS analyses, explaining the rationale behind the predicted chemical shifts, absorption bands, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable for confirming the presence and connectivity of its constituent atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methoxy protons, and the amine protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~ 6.6-6.8 | Doublet | 2H | Ar-H (ortho to -NH₂) | The electron-donating amino group strongly shields the ortho protons, shifting them upfield. This is a characteristic feature of anilines. |

| ~ 7.0-7.2 | Doublet | 2H | Ar-H (ortho to -CH₂OCH₃) | The protons ortho to the methoxymethyl group are expected to be slightly deshielded compared to those ortho to the amino group. |

| ~ 4.3 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to an oxygen atom and an aromatic ring, placing them in this chemical shift region. For comparison, the benzylic protons in N-benzyl-4-methoxyaniline appear at δ 4.32 ppm. |

| ~ 3.6 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary depending on solvent and concentration. This signal is often broad due to quadrupole broadening and exchange. |

| ~ 3.3 | Singlet | 3H | -OCH₃ | The methyl protons of the methoxy group are expected to appear as a sharp singlet in this region. In N-benzyl-4-methoxyaniline, the methoxy protons are observed at δ 3.78 ppm. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the symmetry of the para-substituted benzene ring, four signals are expected for the aromatic carbons, in addition to the signals for the methoxymethyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment | Rationale and Comparative Insights |

| ~ 145-148 | Ar-C (C-NH₂) | The carbon attached to the nitrogen of the amino group is significantly deshielded. |

| ~ 130-135 | Ar-C (C-CH₂OCH₃) | The carbon bearing the methoxymethyl substituent. |

| ~ 128-130 | Ar-CH (ortho to -CH₂OCH₃) | Aromatic CH carbons. |

| ~ 114-116 | Ar-CH (ortho to -NH₂) | The electron-donating effect of the amino group shields the ortho carbons, shifting them upfield. For N-benzyl-4-methoxyaniline, these carbons appear around δ 114.2 ppm. |

| ~ 74 | -CH₂- | The benzylic carbon attached to the oxygen. |

| ~ 58 | -OCH₃ | The methoxy carbon. In N-benzyl-4-methoxyaniline, this carbon appears at δ 55.8 ppm. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker AVANCE III HD 400 MHz or equivalent.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a one-pulse ¹H spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Typically, 16 to 32 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3450-3300 | Medium | N-H | Asymmetric and symmetric stretching of the primary amine. |

| 3050-3000 | Medium-Weak | C-H (aromatic) | Stretching |

| 2950-2850 | Medium | C-H (aliphatic) | Stretching of the -CH₂- and -OCH₃ groups. |

| 1620-1600 | Strong | C=C | Aromatic ring stretching. |

| 1520-1500 | Strong | C=C | Aromatic ring stretching. |

| 1250-1200 | Strong | C-N | Stretching of the aryl amine. |

| 1100-1050 | Strong | C-O | Stretching of the ether linkage. |

| 850-800 | Strong | C-H | Out-of-plane bending for a 1,4-disubstituted benzene ring. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular weight of this compound is 137.18 g/mol .[1] The molecular ion peak is therefore expected at m/z = 137.

-

Key Fragmentation Pathways:

-

Loss of a methoxy radical (-•OCH₃): Fragmentation of the ether linkage can lead to the loss of a methoxy radical, resulting in a fragment ion at m/z = 106. This is often a favorable fragmentation pathway for methoxy-substituted benzyl compounds.

-

Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring can result in a fragment corresponding to the methoxymethyl cation ([CH₂OCH₃]⁺) at m/z = 45.

-

Formation of a tropylium-like ion: Rearrangement and loss of a neutral molecule from the m/z 106 fragment can lead to other characteristic ions.

-

Visualization of Key Fragmentation

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

-

Detection: The ions are detected, and their abundance is plotted against their mass-to-charge ratio to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, supported by established principles and comparisons with related molecules, offer a detailed and reliable reference for researchers. Adherence to the described experimental protocols will enable the accurate acquisition and interpretation of spectroscopic data, ensuring the confident identification and characterization of this and similar compounds in a research and development setting.

References

-

PubChem. N-benzyl-4-methoxyaniline. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

Sources

Physical and chemical properties of 4-(Methoxymethyl)aniline

An In-depth Technical Guide to 4-(Methoxymethyl)aniline

Introduction

This compound is a substituted aniline derivative that serves as a versatile and valuable building block in modern organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic amino group and an activated aromatic ring functionalized with a methoxymethyl group, makes it a key intermediate in the synthesis of complex molecular architectures. For researchers, scientists, and drug development professionals, a thorough understanding of its physical and chemical properties is paramount for its effective utilization in designing novel compounds, particularly active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of this compound, moving from its fundamental identifiers to its reactivity, applications, and safety protocols, grounded in established scientific data.

Molecular Identity and Structural Characteristics

Accurate identification is the cornerstone of chemical research. This compound is systematically identified by a unique set of descriptors that ensure its unambiguous recognition in databases and literature.

Nomenclature and Key Identifiers

The compound is most commonly referred to by its IUPAC name, this compound.[1] Key identifiers are summarized in the table below for quick reference.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 80936-82-9 | [1][2] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Synonyms | 4-(methoxymethyl)benzenamine, [4-(methoxymethyl)phenyl]amine | [1] |

Molecular Structure and Computed Properties

The structure consists of a benzene ring substituted at the 1- and 4-positions with an amino group (-NH₂) and a methoxymethyl group (-CH₂OCH₃), respectively. This arrangement dictates its chemical behavior.

Caption: Chemical Structure of this compound.

Computed molecular properties provide insight into the molecule's size, polarity, and potential for intermolecular interactions, which are critical for predicting its behavior in biological systems and reaction media.

| Property | Value | Source |

| Molecular Weight | 137.18 g/mol | [1] |

| Exact Mass | 137.084063974 Da | [1] |

| Topological Polar Surface Area | 35.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| XLogP3 | 0.3 | [1] |

Physical and Spectroscopic Properties

The macroscopic physical properties and spectroscopic fingerprint of a molecule are essential for its practical handling, purification, and characterization.

Physical Properties

The physical state and solubility characteristics are crucial for planning reactions and purification procedures.

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Storage Temperature | 2-8°C, protect from light | [2] |

Spectroscopic Profile (Predicted)

While experimental spectra are definitive, the structure of this compound allows for the confident prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: two doublets in the aromatic region (7-8 ppm) corresponding to an AA'BB' system, a singlet for the benzylic methylene protons (-CH₂-) around 4.5 ppm, a singlet for the methoxy protons (-OCH₃) around 3.4 ppm, and a broad singlet for the amine protons (-NH₂) whose chemical shift is solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum should display six unique signals: four for the aromatic carbons (two substituted, two unsubstituted), one for the benzylic carbon (-CH₂-), and one for the methoxy carbon (-OCH₃).

-

IR Spectroscopy: Key infrared absorption bands would include N-H stretching of the primary amine (two bands around 3300-3500 cm⁻¹), aromatic and aliphatic C-H stretching (around 2850-3100 cm⁻¹), aromatic C=C stretching (around 1500-1600 cm⁻¹), and a prominent C-O ether stretching band (around 1050-1150 cm⁻¹).

-

Mass Spectrometry: The electron ionization mass spectrum (EI-MS) would show a molecular ion peak (M⁺) at an m/z of 137. Common fragmentation pathways would likely involve the loss of a methoxy radical (∙OCH₃) to give a fragment at m/z 106, or cleavage of the benzyl-oxygen bond.

Chemical Properties and Reactivity

The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the aniline moiety and the electron-rich benzene ring.

Dual Reactivity Profile

The molecule's reactivity is governed by two main sites:

-

The Amino Group: As a primary amine, it is nucleophilic and basic. It readily undergoes reactions such as acylation, alkylation, sulfonation, and diazotization.

-

The Aromatic Ring: The powerful electron-donating amino group strongly activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions (positions 2 and 6). The methoxymethyl group is a weak activator and also an ortho, para-director, reinforcing the activation provided by the amine.

Caption: Conceptual diagram of the dual reactivity of this compound.

Representative Protocol: N-Acetylation

This protocol illustrates a fundamental transformation of the amino group, a common first step in a multi-step synthesis to protect the amine or modulate its reactivity.

Objective: To synthesize N-[4-(methoxymethyl)phenyl]acetamide.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (or another non-nucleophilic base)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) as solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Stir plate, round-bottom flask, separatory funnel, standard glassware

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous DCM.

-

Base Addition: Add 1.2 equivalents of pyridine to the solution and cool the flask in an ice bath to 0°C. The causality here is that pyridine acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion, and also serves as a nucleophilic catalyst.

-

Acylation: While stirring at 0°C, add 1.1 equivalents of acetic anhydride dropwise to the solution. The dropwise addition helps control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-acetylated product. Each step of the workup is self-validating; for instance, the cessation of effervescence during the bicarbonate wash indicates the neutralization of acidic components.

Caption: Experimental workflow for the N-acetylation of this compound.

Applications in Research and Drug Development

Substituted anilines are ubiquitous in medicinal chemistry.[3][4] this compound is particularly useful as a precursor for synthesizing complex heterocyclic systems and other scaffolds found in biologically active compounds.[3] Its structure allows for the introduction of a key vector for modifying solubility or interacting with biological targets via the methoxymethyl group, while the aniline nitrogen provides a handle for further synthetic elaboration. It is a valuable building block for creating libraries of compounds for screening in drug discovery programs.

Safety and Handling

Proper handling of any chemical reagent is critical for laboratory safety. This compound is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |

| Hazardous to the Aquatic Environment, Long-Term | H412 | Harmful to aquatic life with long lasting effects | [1] |

| Signal Word | - | Warning | [1][2] |

| Pictogram | GHS07 | Exclamation Mark | [2] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Handling Precautions: Avoid contact with skin and eyes. Avoid inhalation of dust. Key precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and P273 (Avoid release to the environment).[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials. Recommended storage is at 2-8°C.[2]

Conclusion

This compound is a synthetically important molecule characterized by its dual reactivity. Its well-defined molecular and physical properties, combined with its versatile chemical behavior, establish it as a valuable intermediate for researchers in organic synthesis and medicinal chemistry. A firm grasp of its characteristics, from spectroscopic identification to safe handling protocols, empowers scientists to leverage its full potential in the development of novel chemical entities and advanced materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 4-(Methoxymethyl)aniline (CAS 80936-82-9): Properties, Synthesis, and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxymethyl)aniline, identified by the CAS number 80936-82-9, is an aniline derivative of increasing interest within the scientific community. This versatile chemical intermediate serves as a crucial building block in the synthesis of a variety of organic molecules, most notably in the development of targeted therapeutics and specialized dyes.[1][2] Its unique structure, featuring a methoxymethyl substituent on the aniline ring, imparts specific physicochemical properties that are advantageous in multi-step organic syntheses. This guide provides a comprehensive overview of the core properties, a plausible synthetic route, biological significance with a focus on recent therapeutic applications, and essential safety and handling information for this compound.

Chemical and Physical Properties

This compound is a substituted aniline with a methoxymethyl group at the para-position of the benzene ring.[2] This structural feature influences its reactivity and physical characteristics. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 80936-82-9 | [3] |

| Molecular Formula | C₈H₁₁NO | [3] |

| Molecular Weight | 137.18 g/mol | [3] |

| Appearance | Solid | [4] |

| Boiling Point | 224.917 °C at 760 mmHg | [1] |

| Flash Point | 93.539 °C | [1] |

| Density | 1.048 g/cm³ | [1] |

| Purity | Typically ≥98% | [4] |

| Storage | 2-8°C, protect from light | [4] |

Synthesis of this compound

A logical starting material for this synthesis is 4-aminobenzyl alcohol. The synthesis can be envisioned in three main stages:

-

Protection of the Amine Group: The nucleophilic amino group of 4-aminobenzyl alcohol is first protected to prevent it from reacting in the subsequent etherification step. A common and effective method is the formation of an acetamide by reacting the aniline with acetic anhydride.

-

Williamson Ether Synthesis: The protected 4-(hydroxymethyl)acetanilide is then subjected to a Williamson ether synthesis.[5][6][7] This reaction involves the deprotonation of the benzylic alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an electrophilic methyl source, typically methyl iodide or dimethyl sulfate, in an SN2 reaction to form the methoxymethyl ether.

-

Deprotection of the Amine Group: The final step is the hydrolysis of the acetamide protecting group to regenerate the free amine. This is typically achieved by heating in the presence of an acid or a base.

The overall synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Acetylation of 4-Aminobenzyl Alcohol

-

Dissolve 4-aminobenzyl alcohol in a suitable solvent such as glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring, maintaining the temperature below a certain threshold (e.g., 30°C) with an ice bath.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice water to precipitate the product, 4-(hydroxymethyl)acetanilide.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Williamson Ether Synthesis to form 4-(Methoxymethyl)acetanilide

-

Suspend the dried 4-(hydroxymethyl)acetanilide in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Carefully add sodium hydride (NaH) portion-wise to the suspension under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

-

Cool the reaction mixture in an ice bath and slowly add methyl iodide or dimethyl sulfate.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(methoxymethyl)acetanilide.

Step 3: Hydrolysis of 4-(Methoxymethyl)acetanilide

-

Reflux the crude 4-(methoxymethyl)acetanilide in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with a base (if an acid was used for hydrolysis) or an acid (if a base was used).

-

Extract the product, this compound, with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent under reduced pressure.

-

Purify the final product by column chromatography or recrystallization to obtain pure this compound.

Biological Activity and Applications in Drug Development

The primary interest in this compound for drug development professionals lies in its utility as a synthetic intermediate for creating pharmacologically active molecules. A notable application is in the synthesis of antagonists for the G protein-coupled receptor 17 (GPR17).

GPR17: A Therapeutic Target

GPR17 is an orphan GPCR that is emerging as a significant therapeutic target for a range of conditions, including neurodegenerative diseases, diabetes, and obesity.[5] This receptor is known to play a crucial role in regulating oligodendrocyte differentiation, a process vital for myelination in the central nervous system.[1][8] Dysregulation of GPR17 has been implicated in demyelinating disorders such as multiple sclerosis.[8]

GPR17 Signaling Pathway

GPR17 is primarily coupled to Gαi/o proteins.[1][9] Upon activation, GPR17 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][10] This reduction in cAMP subsequently downregulates the activity of protein kinase A (PKA) and the exchange protein directly activated by cAMP (EPAC).[1] The downstream consequence of this signaling cascade is the inhibition of oligodendrocyte maturation.[1] Antagonists of GPR17 are therefore being investigated as a therapeutic strategy to promote remyelination.

Sources

- 1. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monocyclic aromatic amines as potential human carcinogens: old is new again [dspace.mit.edu]

- 3. This compound | C8H11NO | CID 15212002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 80936-82-9 [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. francis-press.com [francis-press.com]

- 8. Regulation and signaling of the GPR17 receptor in oligodendroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phenotypic Changes, Signaling Pathway, and Functional Correlates of GPR17-expressing Neural Precursor Cells during Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the amine group in 4-(Methoxymethyl)aniline

An In-Depth Technical Guide to the Reactivity of the Amine Group in 4-(Methoxymethyl)aniline

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the primary amine group in this compound. We delve into the nuanced electronic effects exerted by the methoxymethyl substituent at the para-position, contrasting it with related aniline derivatives. This guide offers researchers, scientists, and drug development professionals a detailed exploration of the molecule's basicity, nucleophilicity, and its behavior in key synthetic transformations, including N-acylation, N-alkylation, diazotization, and Schiff base formation. Each section is supported by mechanistic insights, detailed experimental protocols, and authoritative references to ensure scientific integrity and practical applicability in a laboratory setting.

Introduction: Structural and Electronic Profile

This compound, with the chemical formula C₈H₁₁NO, is an aromatic amine that presents a unique electronic landscape.[1][2] The molecule's reactivity is primarily centered on the lone pair of electrons on the nitrogen atom of the amine (-NH₂) group. However, the nature and reactivity of this amine are subtly modulated by the substituent at the para-position, the methoxymethyl group (-CH₂OCH₃).

| Property | Value | Source |

| CAS Number | 80936-82-9 | [1] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | COCC1=CC=C(C=C1)N | [1] |

Understanding the interplay of electronic effects is critical to predicting and controlling the compound's behavior in chemical reactions.

-

The Amine Group (-NH₂): As in aniline, the nitrogen's lone pair is delocalized into the benzene ring through resonance (+M or +R effect). This increases the electron density on the aromatic ring, particularly at the ortho and para positions, making the ring highly activated towards electrophilic aromatic substitution. This delocalization, however, reduces the availability of the lone pair for protonation, making aromatic amines less basic than their aliphatic counterparts.[3][4]

-

The Methoxymethyl Group (-CH₂OCH₃): Unlike a directly attached methoxy group (-OCH₃) which acts as a strong electron-donating group via resonance (+M effect), the methoxymethyl group's influence is different. The intervening methylene (-CH₂-) bridge isolates the oxygen atom from the aromatic π-system, preventing direct resonance. Therefore, the primary electronic contribution of the methoxymethyl group is a weak electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom. This effect slightly reduces the electron density of the benzene ring and the basicity of the amine group compared to aniline itself.

The overall reactivity of the amine in this compound is thus a balance between its inherent nucleophilicity and the mild deactivating influence of the para-substituent.

References

The Rising Profile of 4-(Methoxymethyl)aniline Derivatives: A Technical Guide to Emerging Applications

Abstract

The 4-(methoxymethyl)aniline scaffold, a seemingly unassuming aromatic amine, is the foundation for a burgeoning class of molecules with significant potential across diverse scientific disciplines. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and applications of this compound derivatives, with a primary focus on their roles in oncology as potent kinase inhibitors and in materials science as functional polymers for chemiresistive sensing. We will dissect the causal relationships behind experimental designs, provide detailed, field-tested protocols, and present quantitative data to offer researchers, scientists, and drug development professionals a comprehensive resource to navigate and innovate within this promising chemical space.

I. Introduction: The Architectural Versatility of the this compound Core

At its core, this compound presents a unique combination of a nucleophilic aniline moiety and a methoxymethyl group at the para position. This specific arrangement imparts a balance of electronic and steric properties that make it an attractive building block in organic synthesis. The amino group serves as a versatile handle for a wide array of chemical transformations, most notably in the construction of heterocyclic systems, while the methoxymethyl substituent can influence solubility, metabolic stability, and molecular conformation. It is this inherent architectural flexibility that has propelled the exploration of its derivatives into various fields, revealing a wealth of potential applications.

II. Medicinal Chemistry: Targeting Aberrant Signaling in Oncology

The anilino-quinazoline and anilino-quinoline scaffolds are well-established pharmacophores in the realm of anticancer drug discovery, with several approved drugs targeting key protein kinases. Derivatives of this compound are emerging as promising candidates within this class, demonstrating potent inhibitory activity against critical regulators of cancer cell proliferation and survival.

A. Dual Inhibition of EGFR and VEGFR-2: A Synergistic Approach to Cancer Therapy

A significant number of advanced cancers exhibit aberrant signaling through the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). EGFR activation drives tumor cell proliferation, while VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. The simultaneous inhibition of both these pathways presents a powerful strategy to combat tumor growth and metastasis[1][2]. 4-Anilinoquinazoline derivatives have shown considerable promise as dual inhibitors of EGFR and VEGFR-2[1][2].

Mechanism of Action: Competitive ATP Inhibition

Derivatives of this compound, when incorporated into a quinazoline or quinoline framework, are designed to function as ATP-competitive inhibitors. The aniline portion of the molecule typically occupies the adenine-binding region of the kinase's ATP-binding pocket, forming crucial hydrogen bonds with hinge region residues. The quinazoline or quinoline core extends into the hydrophobic pocket, and substituents on this core and the aniline ring can be tailored to enhance binding affinity and selectivity for specific kinases. The methoxymethyl group on the aniline ring can contribute to favorable interactions within the binding site and influence the overall physicochemical properties of the inhibitor.

Signaling Pathway Inhibition

The binding of a this compound-derived inhibitor to the ATP-binding site of EGFR or VEGFR-2 prevents the phosphorylation of the kinase domain, thereby blocking the downstream signaling cascades that promote cell proliferation and angiogenesis.

Figure 1: Dual inhibition of EGFR and VEGFR-2 signaling pathways.

B. Targeting the MEK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a central signaling route that is frequently hyperactivated in various cancers[3]. Inhibition of MEK1/2, the kinases directly upstream of ERK1/2, has proven to be an effective therapeutic strategy. Certain 4-anilinoquinoline derivatives have been identified as potent MEK1 inhibitors[4].

Figure 2: Inhibition of the MEK/ERK signaling pathway.

C. Quantitative Anticancer Activity Data

The following table summarizes the in vitro antiproliferative activity of various anilinoquinazoline and anilinoquinoline derivatives, structurally related to potential this compound derivatives, against different human cancer cell lines.

| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8a | EGFR/VEGFR-2 | A431 (Epidermoid carcinoma) | 1.78 | [5] |

| Compound 8d | EGFR/VEGFR-2 | A431 (Epidermoid carcinoma) | 8.25 | [5] |

| Compound 8f | EGFR/VEGFR-2 | A431 (Epidermoid carcinoma) | 7.18 | [5] |

| Compound 19 | EGFR | A431 (Epidermoid carcinoma) | 12.1 (nM) | [6] |

| Compound 20 | EGFR | A431 (Epidermoid carcinoma) | 13.6 (nM) | [6] |

| Compound 30 | EGFR | A431 (Epidermoid carcinoma) | 3.5 | [7] |

| Compound 33 | EGFR | A431 (Epidermoid carcinoma) | 3.0 | [7] |

| Compound 10a | EGFR/VEGFR-2 | A549 (Lung carcinoma) | Hypoxia: enhances activity | [2] |

| Compound 10g | EGFR/VEGFR-2 | A549 (Lung carcinoma) | Hypoxia: enhances activity | [2] |

| Compound 8h | VEGFR-2 | MCF-7 (Breast cancer) | 4.92-14.37 | [8] |

| Compound 8l | VEGFR-2 | MCF-7 (Breast cancer) | 4.92-14.37 | [8] |

| Compound 8r | VEGFR-2 | MCF-7 (Breast cancer) | 4.92-14.37 | [8] |

III. Materials Science: Conductive Polymers for Advanced Sensing

The aniline backbone is the fundamental unit of polyaniline (PANI), one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. The introduction of substituents onto the aniline ring, such as the methoxymethyl group, allows for the fine-tuning of the resulting polymer's properties, including solubility, processability, and sensing capabilities.

A. Poly(this compound) for Chemiresistive Gas Sensing

Derivatives of polyaniline are particularly well-suited for the detection of various gases, with ammonia (NH₃) being a prime target due to its widespread industrial use and toxicity. The sensing mechanism of PANI-based sensors relies on changes in the polymer's conductivity upon exposure to the target analyte.

Sensing Mechanism

In its conductive, protonated (emeraldine salt) form, PANI has a delocalized π-electron system. When exposed to a basic gas like ammonia, a de-doping process occurs where the ammonia molecules abstract protons from the PANI backbone. This disrupts the conjugation and leads to a decrease in conductivity (increase in resistance), which can be measured electronically[9][10]. The methoxymethyl group can influence the polymer's morphology and its interaction with the analyte, potentially enhancing sensitivity and selectivity.

Figure 3: Fabrication and sensing mechanism of a poly(this compound)-based gas sensor.

B. Performance Metrics of Polyaniline-Based Ammonia Sensors

| Parameter | Typical Performance | Reference |

| Sensitivity | High response to ppm and sub-ppm levels | [9][11] |

| Response Time | Seconds to minutes | [11] |

| Recovery Time | Seconds to minutes | [11] |

| Selectivity | Good selectivity against other common gases | [9] |

| Operating Temperature | Room temperature | [9][11] |

| Stability | Good long-term stability | [11] |

IV. Experimental Protocols

A. Synthesis of a 4-Anilinoquinazoline Derivative (Illustrative Example)

This protocol describes a general and robust method for the synthesis of 4-anilinoquinazoline derivatives, which can be adapted for the use of this compound.

Step 1: Synthesis of the Quinazoline Core

A common route to the 4-chloroquinazoline intermediate involves the cyclization of an anthranilic acid derivative followed by chlorination.

Step 2: Nucleophilic Aromatic Substitution

The key step in forming the 4-anilinoquinazoline scaffold is the nucleophilic aromatic substitution of the 4-chloroquinazoline with the desired aniline derivative.

Materials:

-

4-Chloro-6,7-dimethoxyquinazoline

-

This compound

-

Isopropanol

-

Pyridine hydrochloride (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Petroleum ether

-

Ethanol

Procedure:

-

A mixture of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq), this compound (1.2 eq), and a catalytic amount of pyridine hydrochloride is heated at reflux in isopropanol.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Petroleum ether is added to precipitate the product, followed by the addition of saturated sodium bicarbonate solution to neutralize the mixture.

-

The crude product is collected by filtration, washed with water, and then recrystallized from ethanol to yield the purified 4-((4-(methoxymethyl)phenyl)amino)-6,7-dimethoxyquinazoline[3].

B. In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This protocol outlines a luminescence-based assay to determine the IC50 value of a test compound against a specific kinase.

Materials:

-

Recombinant human EGFR or VEGFR-2 kinase

-

Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

Test compound (e.g., a this compound derivative) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well white microtiter plates

Procedure:

-

Plate Setup: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme Addition: Add 2 µL of the appropriate kinase enzyme solution to each well. Incubate for 10-15 minutes at room temperature.

-

Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. Incubate for 60 minutes at 30°C.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value[12][13].

C. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., A431, MCF-7)

-

Complete cell culture medium

-

Test compound, serially diluted

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells and plot it against the compound concentration to determine the IC50 value.

V. Conclusion and Future Perspectives

The this compound scaffold has demonstrated its value as a versatile building block in the development of novel compounds with significant therapeutic and technological potential. In medicinal chemistry, its derivatives have emerged as potent kinase inhibitors, with the ability to dually target key oncogenic pathways, offering a promising avenue for the development of next-generation anticancer agents. In materials science, the incorporation of the methoxymethyl group into the polyaniline backbone provides a means to tune the properties of conductive polymers for advanced sensing applications.

Future research in this area should focus on several key aspects. In drug discovery, the synthesis and screening of a wider range of this compound derivatives are warranted to explore their activity against a broader panel of kinases and to optimize their pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies will be crucial in guiding the design of more potent and selective inhibitors. In materials science, further investigation into the influence of the methoxymethyl group on the morphology, conductivity, and sensing performance of polyaniline derivatives is needed. The exploration of these materials in other applications, such as organic light-emitting diodes (OLEDs) and other electronic devices, also represents a promising area for future research. The continued exploration of the this compound core is poised to yield further innovations with significant scientific and commercial impact.

VI. References

-

ACS Omega. (2021). Ammonia Sensing Performance of Polyaniline-Coated Polyamide 6 Nanofibers. [Link]

-

ACS Applied Nano Materials. (2025). Ammonia Sensing Using Polyaniline Composites by Growth Orientation Control. [Link]

-

MDPI. (2021). Fabrication and Characterization of Polyaniline/PVA Humidity Microsensors. [Link]

-

MDPI. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. [Link]

-

MDPI. (2022). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. [Link]

-

Pharmaceutical Sciences. (2021). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. [Link]

-

RSC Publishing. (2015). Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. [Link]

-

National Center for Biotechnology Information. (2018). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. [Link]

-

Anticancer Agents in Medicinal Chemistry. (2016). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. [Link]

-

National Center for Biotechnology Information. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. [Link]

-

PubMed. (n.d.). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. [Link]

-

PubMed. (n.d.). Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. [Link]

-

National Center for Biotechnology Information. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. [Link]

-

PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. [Link]

-

National Center for Biotechnology Information. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. [Link]

-

PubMed. (2003). Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. [Link]

-

PubMed. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. [Link]

Sources

- 1. Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ammonia Sensing Performance of Polyaniline-Coated Polyamide 6 Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 4-(Methoxymethyl)aniline: A Technical Guide

This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-(methoxymethyl)aniline (CAS RN: 80936-82-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the integrity and longevity of this valuable research chemical.

Chemical Profile and Significance

This compound is a substituted aniline derivative featuring a methoxymethyl group at the para position of the benzene ring. This unique structure, combining a primary aromatic amine and a benzylic ether, makes it a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. The presence of both the reactive aniline moiety and the benzylic ether linkage dictates its specific stability characteristics and handling requirements.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 80936-82-9 | [1] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 38-39°C | [2] |

| Boiling Point | 224.9°C at 760 mmHg | [2] |

| Storage Temperature | 2-8°C | [2] |

Understanding the Chemical Stability of this compound

The stability of this compound is primarily influenced by its two key functional groups: the aniline ring and the benzylic methoxymethyl group. Understanding the inherent reactivity of these groups is crucial for predicting and preventing degradation.

The Aniline Moiety: Susceptibility to Oxidation

Anilines, in general, are susceptible to oxidation, a process that can be initiated by exposure to air (oxygen) and light.[3] This oxidation can lead to the formation of colored impurities, such as nitroso, nitro, and polymeric compounds, which can significantly impact the purity and reactivity of the material. The amino group is readily oxidized, which can lead to a discoloration of the compound, often turning from a colorless or pale yellow solid to a darker brown or reddish hue.

The Benzylic Ether Linkage: A Point of Potential Cleavage

The methoxymethyl group is a benzylic ether. Benzylic ethers are known to be susceptible to oxidative cleavage, which can be promoted by strong oxidizing agents.[4][5] This cleavage would likely yield 4-aminobenzaldehyde and methanol as primary degradation products. While this degradation pathway is less likely under standard storage conditions compared to the oxidation of the aniline ring, it is a critical consideration when the compound is subjected to harsh chemical environments or elevated temperatures.

Incompatible Materials and Conditions

Based on the chemistry of anilines and benzylic ethers, the following materials and conditions should be avoided to ensure the stability of this compound:

-

Strong Oxidizing Agents: Reagents like peroxides, permanganates, and dichromates can aggressively degrade the molecule at both the aniline and benzylic ether sites.

-

Strong Acids: While anilines form salts with acids, strong acids can also catalyze other reactions and should be handled with care.

-

Exposure to Light: UV radiation can provide the energy to initiate oxidative degradation pathways.[3]

-

Exposure to Air: The oxygen in the air is a primary oxidant for the aniline group.[3]

-

Elevated Temperatures: Heat can accelerate the rate of all degradation reactions.

Recommended Storage and Handling Protocols

To maintain the purity and stability of this compound, a multi-faceted approach to storage and handling is essential. The following protocols are based on a combination of supplier recommendations and established best practices for air- and light-sensitive compounds.

Optimal Storage Conditions

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To slow down the rate of potential degradation reactions. |

| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation of the sensitive aniline group.[6] |

| Light | Protect from light (store in an amber vial or in the dark) | To prevent light-catalyzed degradation.[2] |

| Container | Tightly sealed, appropriate chemical-resistant container | To prevent exposure to air and moisture. |

Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting. This protocol is designed to minimize exposure and prevent degradation.

Caption: A logical workflow for the safe handling of this compound.

Analytical Methods for Purity and Stability Assessment

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound.[7] A general protocol for the purity analysis of a substituted aniline is provided below. This method would require optimization and validation for this compound.

Experimental Protocol: GC-MS Purity Assessment (General Method)

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of a suitable solvent, such as dichloromethane or ethyl acetate.

-

If quantitative analysis is required, prepare a series of calibration standards of a known pure reference standard of this compound.

-

-

GC-MS Conditions (Starting Point):

-

GC Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.

-

Injector Temperature: 250°C

-

Oven Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

-

Data Analysis:

-

The purity is determined by the area percentage of the main peak corresponding to this compound.

-

The mass spectrum of the main peak should be compared to a reference spectrum to confirm its identity.

-

Minor peaks can be tentatively identified by their mass spectra to understand potential impurities or degradation products.

-

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is another excellent method for purity and stability-indicating analysis.[8][9] A stability-indicating method is designed to separate the active pharmaceutical ingredient (API) from its degradation products.

Experimental Protocol: HPLC Purity Assessment (General Method)

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

For analysis, dilute the stock solution to a working concentration of about 0.1 mg/mL.

-

-

HPLC Conditions (Starting Point):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is recommended to separate potential impurities with different polarities.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

-

Gradient Program:

-

Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

-

Forced Degradation Studies (for method validation):

-

To validate the method as "stability-indicating," the drug substance is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

-

The HPLC method must demonstrate the ability to separate the main peak of this compound from all the degradation product peaks.

-

Conclusion

The stability of this compound is intrinsically linked to the chemical nature of its aniline and benzylic ether functional groups. By understanding its susceptibility to oxidation and potential for cleavage, and by implementing stringent storage and handling protocols, researchers can ensure the long-term integrity of this valuable compound. The recommended storage at 2-8°C, under an inert atmosphere, and protected from light, combined with careful handling in a well-ventilated fume hood, are paramount. For critical applications, the purity of this compound should be periodically assessed using appropriate analytical techniques such as GC-MS or a validated stability-indicating HPLC method.

References

-

Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]

-

Washington State University. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]

-

Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces? Retrieved from [Link]

-

Scribd. (n.d.). Aniline. Retrieved from [Link]

-

Zuo, Z., & MacMillan, D. W. C. (2014). A General Strategy for Organocatalytic Activation of C–H Bonds via Photoredox Catalysis: Direct Arylation of Benzylic Ethers. Journal of the American Chemical Society, 136(14), 5257–5260. Retrieved from [Link]

-

Lanxess. (2015). Product Safety Assessment: Aniline. Retrieved from [Link]

-

United States Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

-

Wang, D., & Wang, J. (2022). Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. Chemical Communications, 58(1), 22-36. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt | Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

- Google Patents. (n.d.). CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.

-

Springer. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2000). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from [Link]

-

LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

Acmec Biochemical. (n.d.). 80936-82-9[this compound 97%]. Retrieved from [Link]

-